Bicyclo[4.2.1]nonane-1-carbonyl chloride
Description
Bicyclo[4.2.1]nonane-1-carbonyl chloride is a bicyclic organic compound featuring a bridged carbon framework with a carbonyl chloride functional group. Carbonyl chlorides are highly reactive electrophiles, commonly used in synthesizing amides, esters, and other derivatives. The bicyclo[4.2.1] framework introduces steric and electronic effects due to its fused bridge structure, distinguishing it from monocyclic or smaller bicyclic systems. Potential applications include pharmaceutical intermediates or specialty polymers, leveraging its rigidity and reactivity .
Properties
CAS No. |
79635-02-2 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)10-5-2-1-3-8(7-10)4-6-10/h8H,1-7H2 |
InChI Key |
SROAGHLVZZETEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC(C1)C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.1]nonane-1-carbonyl chloride can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,3,5-cycloheptatriene with suitable alkynes in the presence of a cobalt (I) catalyst. This reaction forms bicyclo[4.2.1]nona-2,4,7-trienes, which can then be further functionalized to introduce the carbonyl chloride group .
Another method involves the trapping of cyclooctatetraene diene with one-carbon bis-electrophiles, such as dimethylcarbamoyl chloride, followed by subsequent transformations to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The bicyclic framework can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the carbonyl chloride group.
Scientific Research Applications
Bicyclo[4.2.1]nonane-1-carbonyl chloride has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of bicyclo[4.2.1]nonane-1-carbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in synthetic chemistry to create diverse compounds with specific biological or material properties.
Comparison with Similar Compounds
Other Bicyclo Carbonyl Chlorides and Derivatives
- Bicyclo[2.2.1]heptane-2-carbonitrile (): This compound shares a bicyclo structure but differs in bridge size ([2.2.1] vs. [4.2.1]) and functional group (carbonitrile vs. carbonyl chloride). However, the nitrile group is less electrophilic than carbonyl chloride, making it less reactive in nucleophilic substitutions .
- Cyclohexanecarbonyl Chloride (): A monocyclic analog, cyclohexanecarbonyl chloride lacks the steric constraints of a bicyclic system. Its flexibility allows easier access for nucleophiles, resulting in faster reaction kinetics compared to bicyclo derivatives. However, the bicyclo[4.2.1] system’s rigidity may enhance stereochemical control in synthesis .
Bicyclo[4.3.0]nonane Derivatives ():
The bicyclo[4.3.0]nonane core features a fused (rather than bridged) ring system. This structural difference reduces strain but alters electronic distribution. For example, the carbonyl chloride in [4.2.1]nonane may exhibit greater electrophilicity due to bridge-induced electron withdrawal, whereas the [4.3.0] system’s fused rings could stabilize charge delocalization .
Heteroatom-Containing Bicyclo Compounds ():
- 1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride: The inclusion of nitrogen (aza) introduces hydrogen-bonding capability and alters solubility. Compared to Bicyclo[4.2.1]nonane-1-carbonyl chloride, this compound’s carboxylic acid group is less reactive toward nucleophiles but offers pH-dependent behavior in aqueous environments .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Bicyclo Structure | Functional Group | Molecular Weight | Key Reactivity Notes |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₃ClO | [4.2.1] | Carbonyl chloride | ~188.66 (est.) | High electrophilicity, steric hindrance |
| Bicyclo[2.2.1]heptane-2-carbonitrile | C₈H₁₁N | [2.2.1] | Carbonitrile | 121.18 | Lower reactivity due to nitrile group |
| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | Monocyclic | Carbonyl chloride | 146.61 | Flexible, faster reaction kinetics |
| 1-Azabicyclo[3.2.2]nonane-6-carboxylic acid HCl | C₉H₁₆ClNO₂ | [3.2.2] | Carboxylic acid | 205.68 | pH-dependent solubility, hydrogen bonding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
